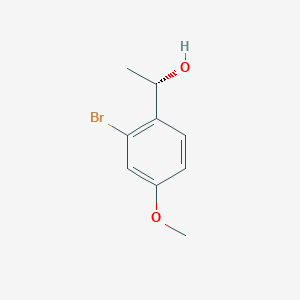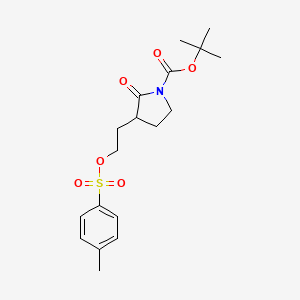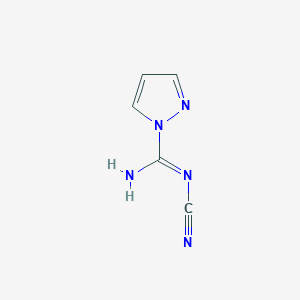
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
Übersicht
Beschreibung
4-Methoxyphenethylamine is an organic compound used as a precursor for the synthesis of other organic compounds . It has the linear formula CH3OC6H4CH2CH2NH2 .
Synthesis Analysis
4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine), and organopolyphosphazenes .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenethylamine is represented by the SMILES string COc1ccc(CCN)cc1 . The InChI key is LTPVSOCPYWDIFU-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Physical and Chemical Properties Analysis
4-Methoxyphenethylamine is a liquid at room temperature. It has a refractive index of 1.538 (lit.) and a density of 1.031 g/mL at 20 °C (lit.) . It has a boiling point of 138-140 °C/20 mmHg (lit.) and 254-256 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in the synthesis of various other compounds. For instance, it has been used in the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, which further led to the synthesis of antimicrobial compounds (Sherekar, Kakade, & Padole, 2021).
Metabolic Pathways
- Research has explored its metabolism in biological systems, like in rats, identifying various metabolites and studying their pathways (Kanamori et al., 2002).
Organometallic Chemistry
- In the field of organometallic chemistry, derivatives of this compound have been activated and used to synthesize various organometallic complexes, which have potential applications in catalysis and material science (Bustelo et al., 2007).
Anticancer Research
- It has been a key compound in the synthesis of novel anticancer agents. For example, its derivative played a crucial role in the development of a potent antiproliferative agent, PVHD303, which showed significant activity in disrupting microtubule formation and inhibiting tumor growth in vivo (Suzuki et al., 2020).
Environmental Chemistry
- In environmental chemistry, derivatives of this compound, like methoxychlor, have been studied for their dechlorination by bacterial species, indicating their role in environmental degradation and bioremediation processes (Satsuma & Masuda, 2012).
Stereochemistry and Asymmetric Synthesis
- The compound has been used in the study of stereochemistry and asymmetric synthesis. Research has been conducted on the synthesis of enantiomerically pure derivatives, which is significant in developing chiral drugs and other bioactive molecules (Zhang et al., 2014).
NMR Spectroscopy
- It has been used in NMR spectroscopy studies to differentiate prochiral protons, which is crucial in understanding molecular structures and dynamics (Coxon, Cambridge, & Nam, 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-(2-bromo-4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSRKRHXCIJRN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)


![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)

![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)


